molecular formula C13H19N3O5S2 B1681979 Sparsomycin CAS No. 1404-64-4

Sparsomycin

カタログ番号 B1681979
CAS番号: 1404-64-4
分子量: 361.4 g/mol
InChIキー: XKLZIVIOZDNKEQ-RVUDUMFNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sparsomycin is an antitumor antibiotic produced by Streptomyces sparsogenes . It inhibits protein synthesis in 70S and 80S ribosomal systems . It was initially discovered as a metabolite of the bacterium Streptomyces sparsogenes . It binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition .


Synthesis Analysis

The total synthesis of Sparsomycin has been achieved using cysteine and serine inversion . The molecule is composed from building bricks, fragments of the molecule . Each fragment contains less functionalities of Sparsomycin .


Molecular Structure Analysis

Sparsomycin has a molecular formula of C13H19N3O5S2 . It belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sparsomycin include diastereoselective oxidation of sulfide, sulfenylation, and coupling of 6-methyluracylacryllic acid with monooxo-dithioacetal amine .


Physical And Chemical Properties Analysis

Sparsomycin has a molecular weight of 361.44 . It should be stored at -20°C, protected from light, and stored under nitrogen .

科学的研究の応用

Application 1: Antiplasmodial Activity

  • Specific Scientific Field : Pharmacology and Parasitology .
  • Summary of the Application : Sparsomycin (Sm) has been studied for its potent antiplasmodial activity. It has been evaluated against different strains of Plasmodium, the parasite responsible for malaria .
  • Methods of Application or Experimental Procedures : The growth-inhibitory effects of Sparsomycin were evaluated against Plasmodium falciparum 3D7 (chloroquine-sensitive strain), P. falciparum K1 (resistant to multiple drugs, including chloroquine), P. yoelii 17XNL (cause of uncomplicated rodent malaria) and P. berghei ANKA (cause of complicated rodent malaria). The study used a fluorescence-based assay to determine the half-maximal inhibitory concentrations (IC50) of Sparsomycin .
  • Results or Outcomes : Sparsomycin exhibited IC50 of 12.07 and 25.43 nM against P. falciparum 3D7 and K1, respectively. In vitro treatment of P. falciparum 3D7 with Sparsomycin at 10 or 50 nM induced morphological alteration, blocked parasites in the ring state and prevented erythrocyte reinvasion, even after removal of the compound. In mice infected with P. yoelii 17XNL, the administration of 100 μg/kg Sparsomycin for 7 days did not affect parasitemia. Meanwhile, treatment with 300 μg/kg Sparsomycin resulted in a significantly lower parasitemia peak (18.85%) than that observed in the control group (40.13%). In mice infected with P. berghei ANKA, both four and seven doses of Sparsomycin (300 μg/kg) prolonged survival by 33.33% .

Application 2: Protein Biosynthesis Inhibition

  • Specific Scientific Field : Biochemistry and Molecular Biology .
  • Summary of the Application : Sparsomycin (Sm) is an antibiotic that was initially isolated from Streptomyces sparsogenes in 1962 . It has been studied for its ability to inhibit protein biosynthesis in bacteria, archaea, and eukaryotes . This property makes it a valuable tool for studying the mechanisms of protein synthesis.
  • Results or Outcomes : Sparsomycin has been found to selectively act on several human tumors . This suggests that it could potentially be used as a therapeutic agent in cancer treatment, although more research is needed to fully understand its mechanisms of action and potential side effects .

Application 3: Total Synthesis

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Sparsomycin has been synthesized in the laboratory. This total synthesis is significant because it allows for the production of Sparsomycin without the need for natural sources, which can be scarce or difficult to cultivate .
  • Methods of Application or Experimental Procedures : The exact experimental procedures for the total synthesis of Sparsomycin are complex and involve multiple steps. The synthesis involves the use of cysteine and serine inversion .
  • Results or Outcomes : The total synthesis of Sparsomycin was successfully achieved . This opens up possibilities for the production of Sparsomycin in larger quantities and for further studies on its properties and potential applications .

Safety And Hazards

Sparsomycin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .

特性

IUPAC Name

(E)-N-[(2S)-1-hydroxy-3-(methylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLZIVIOZDNKEQ-RVUDUMFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Upjohn Antibiotic 155b1t

CAS RN

1404-64-4
Record name SPARSOMYCIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparsomycin
Reactant of Route 2
Reactant of Route 2
Sparsomycin
Reactant of Route 3
Sparsomycin
Reactant of Route 4
Sparsomycin
Reactant of Route 5
Reactant of Route 5
Sparsomycin
Reactant of Route 6
Sparsomycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。